![molecular formula C28H18BrClO2 B2901106 2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone CAS No. 337921-37-6](/img/structure/B2901106.png)
2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone (hereafter referred to as “Compound A”) is a synthetic compound that has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Compound A has been studied for its potential applications in scientific research. It has been used in the synthesis of various biologically active molecules, including drugs, antibiotics, and other compounds. It has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. Additionally, Compound A has been studied for its potential use in the synthesis of materials for use in fuel cells and other energy storage devices.
Mécanisme D'action
Compound A has been studied for its potential mechanism of action. It has been suggested that the compound may be able to interact with various cellular components, such as proteins and enzymes, to modulate their activity. Additionally, the compound has been suggested to be able to interact with cell membranes to modulate their permeability.
Biochemical and Physiological Effects
Compound A has been studied for its potential biochemical and physiological effects. It has been suggested that the compound may be able to modulate the activity of certain enzymes, leading to changes in biochemical pathways. Additionally, the compound has been suggested to be able to interact with cell membranes to modulate their permeability, leading to changes in the transport of ions and molecules across the membrane.
Avantages Et Limitations Des Expériences En Laboratoire
Compound A has several advantages and limitations for lab experiments. One advantage of using Compound A is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, one limitation of using Compound A is that it is relatively expensive and may not be cost-effective for some experiments.
Orientations Futures
Compound A has potential for further research and development. One potential future direction is to explore the compound’s potential for use in the synthesis of new and improved drugs and antibiotics. Additionally, the compound could be studied for its potential use in the synthesis of polymers and materials for use in fuel cells and other energy storage devices. Finally, further research into the compound’s mechanism of action and biochemical and physiological effects could lead to the development of new and improved treatments for various diseases.
Méthodes De Synthèse
Compound A can be synthesized using a two-step process. The first step involves the reaction of 4-chlorophenol with 3-bromobenzaldehyde in the presence of a base such as sodium hydroxide to form 2-[(3-bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone. The second step involves the reaction of the intermediate with a Grignard reagent such as ethylmagnesium bromide to form the desired product.
Propriétés
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-7-(4-chlorophenoxy)-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18BrClO2/c29-20-9-4-6-18(16-20)17-24-26(19-7-2-1-3-8-19)23-10-5-11-25(27(23)28(24)31)32-22-14-12-21(30)13-15-22/h1-17,26H/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMNEGHZTXSVJI-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)C2=CC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)/C2=C\C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

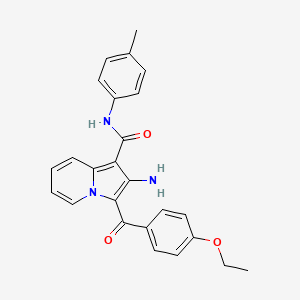
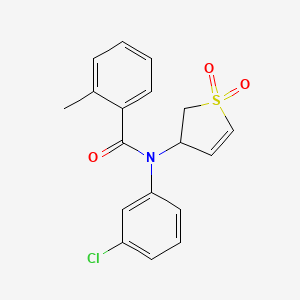

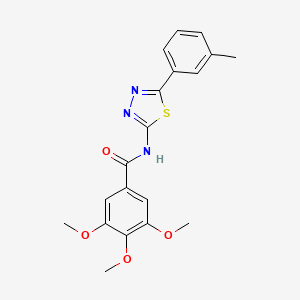
![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/no-structure.png)
![5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2901031.png)

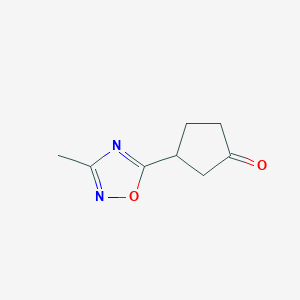

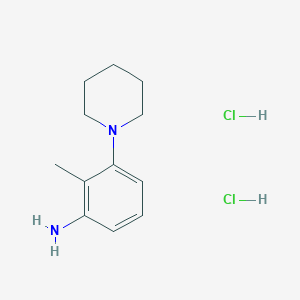
![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2901041.png)
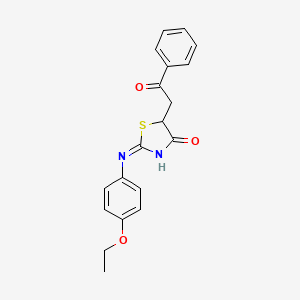
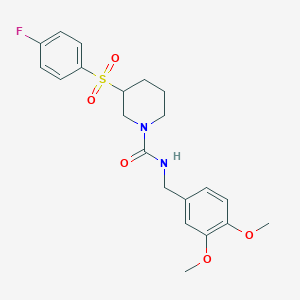
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2901045.png)